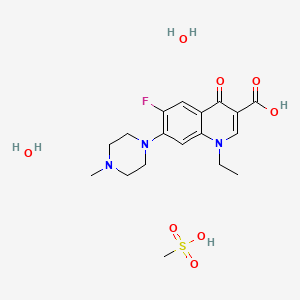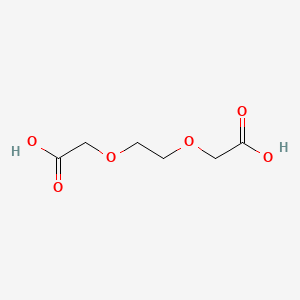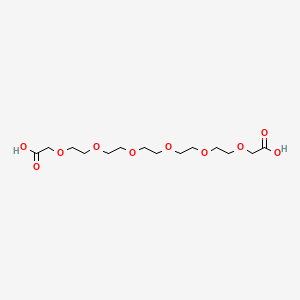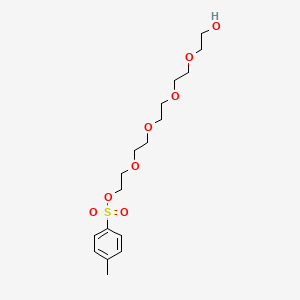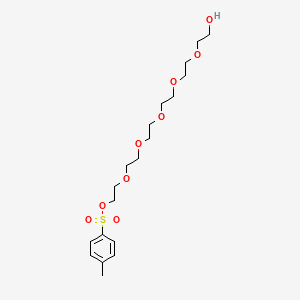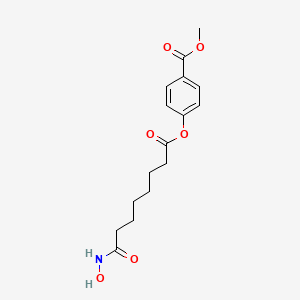
瑞美替尼
描述
科学研究应用
瑞美替尼在若干科学研究应用中显示出前景:
作用机制
瑞美替尼通过抑制组蛋白脱乙酰酶发挥作用,组蛋白脱乙酰酶是去除组蛋白蛋白中乙酰基的酶。 这种抑制导致组蛋白乙酰化增加,从而导致基因表达发生改变,可以抑制癌细胞生长和增殖 . 瑞美替尼的主要分子靶标是 HDAC 同种型 1、3 和 6 .
生化分析
Biochemical Properties
Remetinostat functions as an HDAC inhibitor, which means it inhibits the activity of histone deacetylases. These enzymes are responsible for removing acetyl groups from histone proteins, leading to chromatin condensation and suppression of gene expression. By inhibiting HDACs, Remetinostat promotes the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression . Remetinostat specifically interacts with HDAC isoforms 1, 3, and 6 . This interaction leads to the modulation of gene expression, particularly genes involved in cell cycle regulation and apoptosis .
Cellular Effects
Remetinostat has been shown to exert significant effects on various cell types, particularly cancer cells. In basal cell carcinoma, Remetinostat reduces tumor burden by inhibiting cell proliferation and inducing apoptosis . It also affects cell signaling pathways, such as the Hedgehog signaling pathway, which is crucial for the growth and survival of BCC cells . Additionally, Remetinostat influences gene expression by increasing the acetylation of histones, leading to the activation of tumor suppressor genes .
Molecular Mechanism
At the molecular level, Remetinostat exerts its effects by binding to and inhibiting HDACs. This inhibition results in the accumulation of acetylated histones, which in turn leads to chromatin remodeling and changes in gene expression . The increased acetylation of histones promotes the transcription of genes involved in cell cycle arrest and apoptosis, thereby inhibiting tumor growth . Remetinostat also affects the phosphorylation of histones, further modulating gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Remetinostat have been observed to change over time. The compound is designed to be stable and retain its potency within the skin while being rapidly metabolized upon absorption . This ensures that its effects are localized to the skin, minimizing systemic exposure and side effects . Long-term studies have shown that Remetinostat remains effective in reducing tumor burden and inducing apoptosis over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of Remetinostat vary with different dosages. Higher doses of Remetinostat have been associated with increased efficacy in reducing tumor size and burden . At very high doses, there may be an increased risk of local skin irritation and other adverse effects . It is important to determine the optimal dosage that maximizes efficacy while minimizing side effects .
Metabolic Pathways
Remetinostat is primarily metabolized in the skin, where it retains its potency and exerts its effects locally . Upon absorption, it is rapidly degraded, minimizing systemic exposure . The metabolic pathways involved in the degradation of Remetinostat include hydrolysis and subsequent excretion . This localized metabolism ensures that the compound remains active in the skin while reducing the risk of systemic toxicity .
Transport and Distribution
Remetinostat is designed for topical application, which allows it to be absorbed directly into the skin . Once absorbed, it is distributed within the skin layers, where it exerts its effects on target cells . The compound is rapidly metabolized upon reaching the bloodstream, ensuring that its effects are localized to the skin . This targeted distribution minimizes systemic exposure and reduces the risk of side effects .
Subcellular Localization
Within the skin cells, Remetinostat is primarily localized in the nucleus, where it interacts with histone proteins . The compound’s ability to inhibit HDACs and promote histone acetylation is crucial for its therapeutic effects . The subcellular localization of Remetinostat ensures that it effectively modulates gene expression and inhibits tumor growth .
准备方法
瑞美替尼的合成涉及多个步骤,包括关键中间体的制备和最终偶联反应。具体的合成路线和反应条件是专有的,未公开详细披露。 据了解,瑞美替尼以 1% 的凝胶形式制成,用于局部应用 .
化学反应分析
瑞美替尼作为一种 HDAC 抑制剂,主要通过抑制组蛋白的脱乙酰作用与组蛋白相互作用。这种抑制导致组蛋白乙酰化增加,从而影响基因表达。 该化合物在正常生理条件下不会发生明显的氧化、还原或取代反应 .
相似化合物的比较
属性
IUPAC Name |
methyl 4-[8-(hydroxyamino)-8-oxooctanoyl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-22-16(20)12-8-10-13(11-9-12)23-15(19)7-5-3-2-4-6-14(18)17-21/h8-11,21H,2-7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZAHHULFQIBFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647779 | |
| Record name | Methyl 4-{[8-(hydroxyamino)-8-oxooctanoyl]oxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946150-57-8 | |
| Record name | Remetinostat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946150578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remetinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14869 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 946150-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-{[8-(hydroxyamino)-8-oxooctanoyl]oxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REMETINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37NT056AT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



